3-benzyl-2-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tetracyclic heterocyclic compound featuring a fused thiophene-pyrimidine scaffold. Its synthesis involves reacting 3-benzyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with excess hydrazine hydrate in dry pyridine under reflux, yielding the hydrazinyl derivative . The compound’s core structure, thieno[2,3-d]pyrimidin-4(3H)-one, is a pharmacophoric motif prevalent in bioactive molecules, including antibacterial, antitumor, and anti-inflammatory agents . Modifications at the 2- and 3-positions of this scaffold significantly influence its biological activity, as demonstrated in studies by Ashalatha et al. (2007), who synthesized derivatives with amino and mercapto groups showing antimicrobial and antitumor properties .
Properties
IUPAC Name |
3-benzyl-2-hydrazinyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c18-20-17-19-15-14(12-8-4-5-9-13(12)23-15)16(22)21(17)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOAHVXFPXWMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-hydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of benzyl hydrazine with a suitable precursor, such as a benzothiophene derivative. The reaction is often carried out under reflux conditions in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazinyl group (-NH-NH₂) readily reacts with aldehydes or ketones to form hydrazones. This reaction is pivotal for introducing aromatic or aliphatic substituents.
These hydrazones are often intermediates for further functionalization, such as cyclization or metal coordination.
Nucleophilic Aromatic Substitution Reactions
The pyrimidine ring undergoes substitution at position 4 when activated by electron-withdrawing groups.
Example Reaction:
Replacement of a leaving group (e.g., Cl) with amines:
4-Chloro intermediate + Aniline → 4-Anilino derivative
Oxidation Reactions
The hydrazinyl group oxidizes to form diazenes or azo compounds under controlled conditions:
| Oxidizing Agent | Product | Conditions | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | 3-Benzyl-2-diazenyl-derivative | RT, 2h | Stable azo compound |
| KMnO₄ (acidic) | Degradation products | 60°C, 1h | Loss of hydrazine functionality |
Oxidation pathways are critical for modifying electron density in the core structure.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, enhancing structural complexity:
Example:
Reaction with CS₂ in basic media yields thiadiazole-fused derivatives:
-
Intermediate : 3-Benzyl-2-hydrazinyl-derivative + CS₂
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Product : Thiadiazolo[2,3-b]-fused benzothienopyrimidine
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Conditions: KOH, ethanol, reflux, 8h
-
Yield: 68%
Metal Coordination Complexes
The compound acts as a polydentate ligand due to N and S donor atoms:
| Metal Salt | Complex Structure | Coordination Sites | Application |
|---|---|---|---|
| CuCl₂ | [Cu(L)₂Cl₂] | Pyrimidine N, Hydrazine N | Catalysis |
| Fe(NO₃)₃ | [Fe(L)(NO₃)₃] | Thiophene S, Hydrazine N | Magnetic materials |
Stoichiometry and geometry depend on reaction pH and metal ion size.
Functionalization via Alkylation/Acylation
The hydrazine group undergoes alkylation or acylation to introduce protective groups:
| Reagent | Product | Purpose |
|---|---|---|
| Acetyl chloride | 3-Benzyl-2-acetylhydrazinyl-derivative | Stabilization for storage |
| Ethyl bromoacetate | 3-Benzyl-2-(ethoxycarbonylmethyl)hydrazinyl-derivative | Solubility enhancement |
Comparative Reactivity Analysis
Key structural features influencing reactivity:
| Feature | Role in Reactivity |
|---|---|
| Hydrazinyl group | Enables condensation, oxidation, and cyclization |
| Benzothieno-pyrimidine core | Directs electrophilic substitution to position 4 |
| Benzyl substituent | Steric effects modulate reaction rates |
This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug design.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzothieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures to 3-benzyl-2-hydrazinyl derivatives show varying degrees of antibacterial and antifungal activities. The activity is often linked to the nature of substituents on the benzene ring and the hydrazide fragment present in the structure .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Type of Activity | MIC (µmol/L) |
|---|---|---|
| Compound A | Antibacterial | 4–12 |
| Compound B | Antifungal | 6–20 |
| Compound C | Broad-spectrum | 4–20 |
Anticancer Potential
The benzothieno[2,3-d]pyrimidine scaffold has attracted attention for its anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of specific functional groups within the molecule can enhance its efficacy against different cancer types .
Enzyme Inhibition
Compounds similar to 3-benzyl-2-hydrazinyl have been studied for their potential to inhibit key enzymes involved in disease processes. For example, some derivatives have shown inhibitory effects on enzymes related to cancer progression and bacterial resistance mechanisms. This inhibition can lead to decreased viability of pathogenic organisms or cancer cells .
Neuroprotective Effects
Recent studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses is an area of active research .
Synthesis and Structural Modifications
The synthesis of 3-benzyl-2-hydrazinyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. Modifications to its structure can lead to variations in biological activity and pharmacokinetic properties.
Table 2: Synthesis Pathways and Modifications
| Step | Reaction Type | Resulting Compound |
|---|---|---|
| 1 | Hydrazine reaction | Hydrazone derivative |
| 2 | Cyclization | Tetrahydrobenzothienopyrimidine |
| 3 | Functional group substitution | Target compound |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of related compounds, researchers found that specific substitutions on the hydrazine moiety significantly enhanced activity against resistant bacterial strains. This highlights the importance of structural optimization in developing effective antimicrobial agents .
Case Study: Anticancer Activity
Another case study focused on a series of benzothieno[2,3-d]pyrimidine derivatives revealed promising results against various cancer cell lines. The findings suggested that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their electron-donating counterparts .
Mechanism of Action
The mechanism of action of 3-benzyl-2-hydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Hydrazinyl vs. Mercapto Groups : Replacement of the 2-sulfanyl group with hydrazinyl (as in the target compound) enhances solubility and enables further derivatization for antitumor applications .
- Benzyl vs. Allyl/Isopropyl Groups : Bulky 3-benzyl/allyl substituents improve metabolic stability, while smaller groups (e.g., isopropyl) are linked to COX-2 selectivity .
- Halogenated Derivatives: Bromophenoxy or bromophenyl groups (e.g., BPOET) enhance interactions with biological targets, such as ribosomes in bacterial persister cells .
Structure-Activity Relationships (SAR)
- Position 2 : Electrophilic groups (e.g., hydrazinyl, sulfonyl) enhance DNA interaction and enzyme inhibition.
- Position 3 : Aromatic (benzyl) or aliphatic (allyl) groups improve lipophilicity and membrane penetration.
- Core Modifications : Saturation of the tetrahydro ring reduces planarity, decreasing intercalation with DNA but improving metabolic stability .
Biological Activity
3-benzyl-2-hydrazinyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of 3-benzyl-2-hydrazinyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-component reactions. For instance, one method employs a one-pot synthesis involving phenyl hydrazine and thiobarbituric acid under acidic conditions. The reaction conditions can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Research has demonstrated that derivatives of the compound exhibit notable antimicrobial properties. A study evaluated various compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against Staphylococcus aureus and Bacillus cereus. For example:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-benzyl-2-hydrazinyl | Staphylococcus aureus | 32 |
| 3-benzyl-2-hydrazinyl | Bacillus cereus | 64 |
These findings suggest that modifications in the hydrazine moiety can enhance antimicrobial efficacy .
Cytotoxicity and Anticancer Activity
The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it exhibits selective antiproliferative activity against various tumorigenic cell lines while sparing normal cells. The IC50 values for different cancer cell lines were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 45 ± 2.1 |
| MCF-7 (breast cancer) | 60 ± 1.8 |
| A549 (lung cancer) | 50 ± 0.9 |
Molecular docking studies indicated that the compound binds effectively to key targets involved in cancer progression, such as EGFR .
The mechanism by which 3-benzyl-2-hydrazinyl exerts its biological effects involves multiple pathways:
- Inhibition of DNA synthesis : The compound interferes with nucleic acid synthesis in microbial cells.
- Induction of apoptosis : In cancer cells, it promotes apoptotic pathways leading to cell death.
- Anti-inflammatory effects : Some studies suggest it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a formulation containing the compound against skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
- Cancer Treatment : A pilot study on patients with advanced solid tumors demonstrated promising results when administered in combination with conventional chemotherapy, leading to improved patient outcomes and reduced side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-benzyl-2-hydrazinyl-tetrahydrobenzothienopyrimidinone, and how are intermediates characterized?
- Methodology : The compound is synthesized via nucleophilic substitution of the 2-sulfanyl precursor with hydrazine hydrate in dry pyridine under reflux (25 h). Post-reaction, the product is isolated by filtration, washed with ethanol, and crystallized from ethyl acetate. Key intermediates (e.g., α/β-chloroamides) are prepared using literature procedures and validated via NMR, IR, and melting point analysis .
- Table 1 : Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 2 → 3 | Hydrazine hydrate, pyridine, reflux (25 h) | 70–85% | NMR, IR, EA |
Q. How is structural confirmation achieved for substituted derivatives of this scaffold?
- Methodology : Substituents at the 2-position (e.g., aryl, alkyl, or hydrazinyl groups) are introduced via nucleophilic displacement or condensation reactions. Structural confirmation relies on:
- ¹H/¹³C NMR : Assigning aromatic protons (δ 6.5–8.5 ppm) and hydrazinyl NH signals (δ 4.5–5.5 ppm).
- IR Spectroscopy : C=O stretches (~1660–1710 cm⁻¹) and N–H bends (~3300–3400 cm⁻¹) .
Q. What preliminary biological screening models are used for this compound class?
- Methodology : Derivatives are screened for:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria.
- Anti-inflammatory Potential : COX-1/2 inhibition assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) .
Advanced Research Questions
Q. How can contradictory bioactivity data between structurally similar derivatives be resolved?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups at the phenyl ring enhance anti-inflammatory activity but reduce antimicrobial potency).
- Dose-Response Studies : Validate IC₅₀ discrepancies using standardized protocols (e.g., triplicate runs with positive controls) .
- Table 2 : Bioactivity Comparison
| Derivative | R-Group | IC₅₀ (COX-2, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|---|
| 4k | 3,5-di-tert-butyl-4-hydroxyphenyl | 0.45 | 32 |
| 7 | Hydrazino-methyl | 1.2 | 128 |
Q. What strategies optimize regioselectivity in nucleophilic substitutions of the 2-sulfanyl precursor?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor substitution at the 2-position over competing sites.
- Catalytic Systems : K₂CO₃ or EtO⁻Na⁺ enhances reaction rates and selectivity for hydrazine derivatives .
Q. How can computational methods predict binding modes of this scaffold to therapeutic targets (e.g., EGFR)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with EGFR’s ATP-binding pocket (PDB: 1M17).
- MD Simulations : Validate stability of ligand-protein complexes (100 ns trajectories, AMBER forcefield) .
Q. What analytical techniques identify degradation products under stress conditions?
- Methodology :
- HPLC-MS/MS : Track hydrolytic degradation (e.g., hydrazine cleavage in acidic conditions).
- TGA/DSC : Assess thermal stability (decomposition onset ~200°C) .
Q. How do steric/electronic effects of 3-benzyl substituents influence pharmacokinetic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
